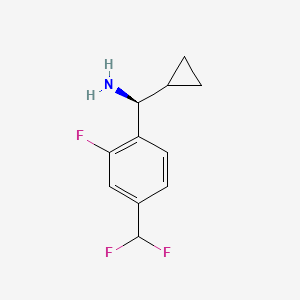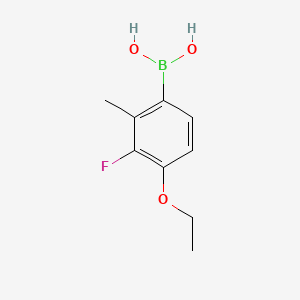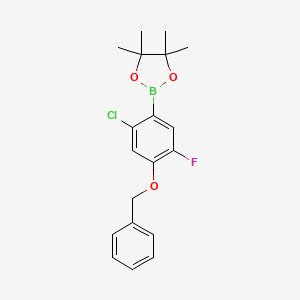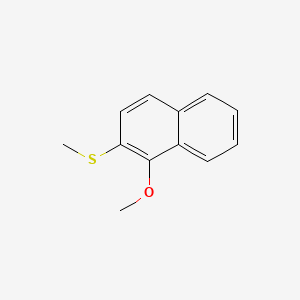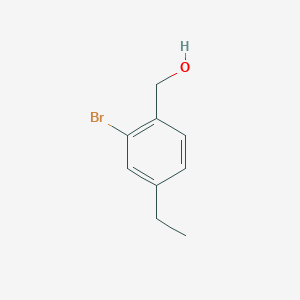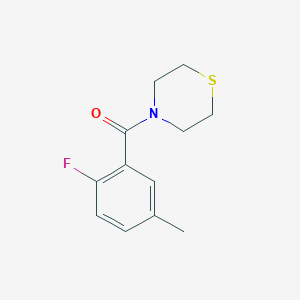
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone is an organic compound characterized by a unique molecular structure. It is a white to light yellow solid with specific physical and chemical properties
Méthodes De Préparation
The synthesis of (2-Fluoro-5-methylphenyl)(thiomorpholino)methanone involves several steps. One common method includes the reaction of 2-fluoro-5-methylphenyl isocyanate with thiomorpholine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiomorpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols
Applications De Recherche Scientifique
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (2-Fluoro-5-methylphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone can be compared with similar compounds such as:
2-Fluoro-5-methylphenyl isocyanate: This compound shares a similar fluorinated aromatic structure but differs in its functional groups.
(2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone: This compound has a similar thiomorpholino group but different substituents on the aromatic ring.
(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone: Another related compound with variations in the substituents on the aromatic ring.
Propriétés
Formule moléculaire |
C12H14FNOS |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
(2-fluoro-5-methylphenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14FNOS/c1-9-2-3-11(13)10(8-9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
Clé InChI |
ATNGCWZMMRNSTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)F)C(=O)N2CCSCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



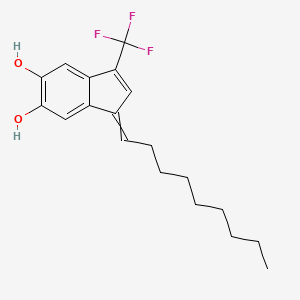
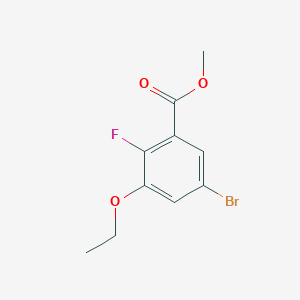
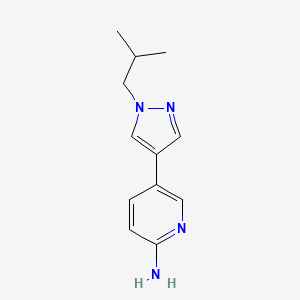
![1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde](/img/structure/B14029438.png)

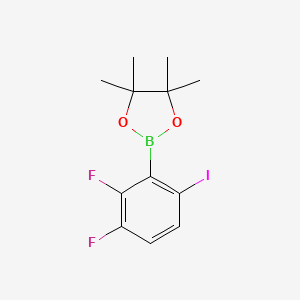
![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)
